5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyridazinyl group, a piperidine ring, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. Common synthetic routes include:
Formation of the pyridazinyl group: This can be achieved through various methods, such as the reaction of appropriate precursors under specific conditions.
Synthesis of the piperidine ring: Piperidine derivatives are often synthesized through hydrogenation, cyclization, or multicomponent reactions.
Assembly of the final compound: The final step involves coupling the pyridazinyl group with the piperidine and pyrrolidinone moieties under controlled conditions to form the desired product.
Chemical Reactions Analysis
5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and potential biological activity.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other piperidine and pyridazinyl derivatives, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.
Pyridazinyl derivatives: These compounds contain the pyridazinyl group and are known for their diverse biological activities.
5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one stands out due to its unique combination of these functional groups, which may confer distinct properties and applications .
Properties
IUPAC Name |
5-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-4-7-14(18-17-10)22-11-3-2-8-19(9-11)15(21)12-5-6-13(20)16-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBZECNLPXWLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.